molecular formula C15H30O4 B1671894 Monolaurin CAS No. 27215-38-9

Monolaurin

Cat. No.: B1671894
CAS No.: 27215-38-9
M. Wt: 274.40 g/mol
InChI Key: ARIWANIATODDMH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Monolaurin, a natural compound extracted from coconut oil, primarily targets microbial cells , including gram-positive bacteria, fungi, and viruses . It has shown significant antimicrobial activity against Staphylococcus aureus .

Mode of Action

This compound interacts with its targets in several ways. It disintegrates the protective envelope of viruses, rendering them defenseless and unable to invade host cells . This process ultimately leads to the destruction of the virus . Additionally, this compound exhibits a third mode of action involving stabilization of mammalian cell membranes. It inserts into the human cell membrane, thereby preventing signal transduction mechanisms .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the virus through the mechanism of the disintegration of the viral membrane, prevents binding of the viral protein to the host-cell membrane, inhibits the process of assembling the viral RNA, and the process of virus maturation in the replication cycle . Moreover, it reverses the expression of ISG15, IFIT3, and IL-29 throughout the small intestine and Mx1 in jejunum and ileum .

Pharmacokinetics

This compound is rapidly metabolized because it is easily absorbed and transported. Detailed studies have shown that the majority of ingested lauric acid, a component of this compound, is transported directly to the liver where it is directly converted to energy and other metabolites rather than being stored as fat . These metabolites include ketone bodies, which can be used by extrahepatic tissues, such as the brain and heart, as an immediate form of energy .

Result of Action

The action of this compound results in several molecular and cellular effects. It destroys the intestinal barrier and absorption function of microbial cells . It also decreases the number of large unstained cells and Hb and increases the number of leucocytes and eosinophils in the blood of infected organisms, indicating an improvement in the immune defense function of the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the production of monoglycerides, including this compound, is currently done using a complicated energy-intensive technology that contributes negatively toward greenhouse gas mitigation . A cleaner and simpler one-step enzymatic production of this compound in an inert membrane reactor has been proposed . This method, which uses Candida antarctica lipase to catalyze the esterification reaction between lauric acid and glycerin in a solvent-free system under mild temperatures, is more environmentally friendly and cost-effective .

Biochemical Analysis

Preparation Methods

Glyceryl laurate can be synthesized through the esterification of glycerol with lauric acid. The preparation method involves mixing lauric acid, glycerol, and a catalyst to obtain a mixed liquid, which is then preheated and added to a vacuum reaction for further reaction . After the reaction, the resulting coarse ester is quickly cooled and filtered to obtain glyceryl laurate with a purity of 35-45%. Finally, four-stage distillation is performed to achieve a purity of 85-95% .

Chemical Reactions Analysis

Comparison with Similar Compounds

Glyceryl laurate is similar to other glyceryl esters, such as glyceryl stearate and glyceryl oleate. it is unique in its specific fatty acid composition, which provides distinct skin-conditioning and antimicrobial properties . Similar compounds include:

These compounds share similar functions as emulsifiers and skin-conditioning agents but differ in their fatty acid chains and specific applications.

Properties

IUPAC Name

2,3-dihydroxypropyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O4/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-13-14(17)12-16/h14,16-17H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIWANIATODDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041275
Record name 1-Monolaurin
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Molecular Weight

274.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals, Liquid
Record name Dodecanoic acid, 2,3-dihydroxypropyl ester
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Record name Dodecanoic acid, monoester with 1,2,3-propanetriol
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CAS No.

142-18-7, 27215-38-9, 67701-26-2
Record name 1-Monolaurin
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Record name Glyceryl monolaurate
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Record name Glyceryl laurate
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Record name Dodecanoic acid, 2,3-dihydroxypropyl ester
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Record name Dodecanoic acid, monoester with 1,2,3-propanetriol
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Record name 2,3-dihydroxypropyl laurate
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Record name Lauric acid, monoester with glycerol
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Record name GLYCERYL 1-LAURATE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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